Dimethyl carbonate
Overview
Description
Dimethyl carbonate appears as a clear, colorless liquid with a pleasant odor. Denser than water and slightly soluble in water. Vapors are heavier than air. Used to make other chemicals and as a special purpose solvent.
This compound is a carbonate ester that is carbonic acid in which both hydrogens are replaced by methyl groups. A flammable, colourless liquid (m.p. 2-4℃, b.p. 90℃) with a characterstic ester-like odour, it is used as a 'green' methylating agent and as a solvent. It has a role as a solvent and a reagent.
This compound, also known as DMC or methyl carbonic acid, belongs to the class of organic compounds known as carbonic acid diesters. Carbonic acid diesters are compounds comprising the carbonic acid diester functional group. This compound exists as a liquid, soluble (in water), and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm.
Scientific Research Applications
Biodiesel Synthesis : DMC is used in biodiesel synthesis without the byproduct glycerol, making the process cleaner and more efficient (Zhang Min-bo, 2012).
Organic Chemistry : It serves as an eco-friendly solvent for cyclocarbonylation reactions in organic synthesis, particularly in producing methoxycarbonyl compounds from allyl phenol derivatives (G. Vasapollo et al., 2003).
Green Chemistry : DMC is a versatile reagent in the synthesis of biopolymers and upgrading renewables, illustrating green chemistry principles (G. Fiorani et al., 2018).
Biosourced Substrate Conversion : It efficiently converts biosourced substrates into value-added compounds using sustainable protocols (M. Selva et al., 2019).
Industrial Applications : DMC's green synthesis process has broad applications in solvents, dopes, drugs, and fuel additives (L. Fang, 2011).
Phase Transfer-Catalyzed Reactions : It is used with potassium carbonate and 18-crown-6 for methylation of various organic substrates under phase transfer-catalyzed conditions (M. Lissel et al., 1986).
Methylation and Carbonylation Processes : DMC is an eco-friendly alternative to methyl halides and phosgene, with selectivity for mono-C- and mono-N-methylation reactions, avoiding pollution at the source (P. Tundo & M. Selva, 2002).
Energy Storage Devices : It acts as a solvent in energy storage devices and is utilized in various industrial processes, including the production of polyurethanes (B. Ferrer et al., 2012).
Green Solvent in Organic Synthesis : DMC is a non-toxic solvent in organic synthesis, aligning with 'Green chemistry' requirements (F. Aricò & P. Tundo, 2010).
Emissions Reduction : Adding DMC to biodiesel reduces certain emissions in diesel engines, although it may slightly increase NOx levels (A. Devaraj et al., 2018).
Polymer Production : Its carbonylation process offers a green chemistry alternative to phosgene in polymer production (S. A. Anderson & T. Root, 2003).
Potential Health Risks : Dermal exposure to DMC can induce immune suppression in a murine model, suggesting the need for occupational exposure regulations (S. Anderson et al., 2013).
Carbon Dioxide Utilization : DMC conversion plays a role in reducing CO2 emissions in coal chemistry, demonstrating its environmental benefits (Yang Wenshu, 2009).
Catalysis : ZrO2 catalysts are effective in synthesizing DMC from methanol and carbon dioxide, with high selectivity and low byproduct levels (K. Tomishige et al., 1999).
Eco-Friendly Synthesis from CO2 : The green synthesis of DMC from CO2 and methanol offers an eco-friendly alternative to traditional methods (Ali Raza et al., 2022).
Biomedical Applications : Nanoparticles in DMC-based polycarbonates improve mechanical, thermal, and viscoelastic properties for biomedical applications (I. Taraghi et al., 2017).
Waste Recycling : Calcinating eggshell waste to produce catalysts for DMC synthesis offers an economical and environmentally friendly method (Yuan Gao & Chunli Xu, 2012).
Educational Impact : Its use in scientific research-type experiments enhances student knowledge across various chemistry disciplines (He De-hua et al., 2006).
Mechanism of Action
Target of Action
Dimethyl carbonate (DMC) is an organic compound with the formula OC(OCH3)2 . It is primarily used as a methylating agent . The primary targets of DMC are molecules that can undergo methylation, such as anilines, carboxylic acids, and phenols . Methylation is a key process in many biochemical reactions, often involved in the modification of proteins and nucleic acids.
Mode of Action
DMC acts as a weak methylating agent . It interacts with its targets (anilines, carboxylic acids, and phenols) by transferring a methyl group to these molecules . This methylation process usually occurs slowly and sometimes requires the use of an autoclave . Despite being a relatively weak methylating agent compared to traditional reagents like iodomethane and dimethyl sulfate, DMC’s main advantage is its low toxicity .
Action Environment
The action, efficacy, and stability of DMC can be influenced by various environmental factors. For example, the rate of DMC’s methylation reactions can be affected by factors such as temperature and pressure . Furthermore, DMC is considered a green reagent due to its low toxicity and high biodegradability , making it a more environmentally friendly choice for methylation reactions compared to more traditional, toxic reagents.
Safety and Hazards
Future Directions
The worldwide urge to embrace a sustainable and bio-compatible chemistry has led industry and academia to develop chlorine-free methodologies focused on the use of CO2 and CO2-based compounds as feedstocks, promoters, and reaction media . The development of efficient and green synthetic routes for DMC has attracted extensive attention .
Biochemical Analysis
Biochemical Properties
Dimethyl carbonate is a weak methylating agent . It is often considered to be a green reagent
Molecular Mechanism
As a weak methylating agent, it may interact with biomolecules through methylation . Specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are not currently known.
Metabolic Pathways
This compound is involved in the direct synthesis from CO2 and methanol, which is an attractive alternative route utilizing CO2 instead of toxic phosgene as a carbonate source
Properties
IUPAC Name |
dimethyl carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3/c1-5-3(4)6-2/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJIGPNLZYLLBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O3, Array | |
Record name | DIMETHYL CARBONATE | |
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Record name | DIMETHYL CARBONATE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9029192 | |
Record name | Dimethyl carbonate | |
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Molecular Weight |
90.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dimethyl carbonate appears as a clear, colorless liquid with a pleasant odor. Denser than water and slightly soluble in water. Vapors are heavier than air. Used to make other chemicals and as a special purpose solvent., Liquid, Colorless liquid; Not miscible or difficult to mix in water; [MSDSonline] Pleasant odor; [Hawley], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
Record name | DIMETHYL CARBONATE | |
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Record name | Carbonic acid, dimethyl ester | |
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Record name | Dimethyl carbonate | |
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Record name | Dimethyl carbonate | |
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Record name | DIMETHYL CARBONATE | |
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Boiling Point |
90.5 °C, 90.00 to 91.00 °C. @ 760.00 mm Hg, 90 °C | |
Record name | DIMETHYL CARBONATE | |
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Record name | Dimethyl carbonate | |
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Flash Point |
31 °F (NFPA, 2010), 14 °C (Closed cup), 18 °C (Open cup), 18 °C o.c. | |
Record name | DIMETHYL CARBONATE | |
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Solubility |
Miscible with alcohol and ether, Miscible with acids and alkalies; stable in the presence of water; soluble in most organic solvents, Soluble in oxygenated solvents, Solubility in water: none | |
Record name | DIMETHYL CARBONATE | |
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Record name | DIMETHYL CARBONATE | |
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Density |
1.0636 g/cu cm at 25 °C, Relative density (water = 1): 1.07 | |
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Vapor Density |
Relative vapor density (air = 1): 3.1 | |
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Vapor Pressure |
55.36 [mmHg], 55.364 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 7.4 | |
Record name | Dimethyl carbonate | |
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Color/Form |
Colorless liquid | |
CAS No. |
616-38-6 | |
Record name | DIMETHYL CARBONATE | |
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Melting Point |
0.5 °C, 3 °C | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.